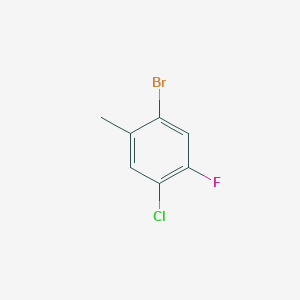

1-Bromo-4-chloro-5-fluoro-2-methylbenzene

説明

1-Bromo-4-chloro-5-fluoro-2-methylbenzene is a halogenated aromatic compound characterized by a benzene ring substituted with bromine (position 1), chlorine (position 4), fluorine (position 5), and a methyl group (position 2). This unique substitution pattern enhances its utility as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The methyl group introduces steric effects that influence reactivity, while the halogen atoms (Br, Cl, F) provide sites for further functionalization via cross-coupling reactions or nucleophilic substitutions .

特性

IUPAC Name |

1-bromo-4-chloro-5-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYAOPGWEAILOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716484 | |

| Record name | 1-Bromo-4-chloro-5-fluoro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067882-53-4 | |

| Record name | 1-Bromo-4-chloro-5-fluoro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Stepwise Halogenation

A common method starts from 2-methylfluorobenzene or related methyl-substituted fluoroarenes. The methyl group is ortho/para-directing, which assists in positioning subsequent halogen atoms.

- Chlorination : Using chlorine gas or N-chlorosuccinimide (NCS) under controlled temperature to introduce chlorine preferentially at the para position relative to the methyl group.

- Bromination : Bromine or N-bromosuccinimide (NBS) is used to introduce bromine at the position ortho to the methyl group or adjacent to the fluorine substituent, depending on steric and electronic effects.

- Fluorination : Usually introduced early in the synthesis, as direct fluorination is challenging; fluorine substitution is often present in the starting material.

The reaction conditions such as solvent choice (e.g., dichloromethane, chloroform), temperature control (often 0–50 °C), and catalyst presence (Lewis acids like FeBr3 or FeCl3) are optimized to favor selective substitution and minimize polyhalogenation or side reactions.

Example Reaction Conditions

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| Fluorination | Starting material with fluorine substituent | Fluorine at position 5 (or 2 depending on numbering) |

| Chlorination | Cl2 gas or NCS, FeCl3 catalyst, 0–25 °C | Chlorine introduced para to methyl group |

| Bromination | Br2 or NBS, FeBr3 catalyst, 20–50 °C | Bromine introduced ortho to methyl group |

This stepwise method allows isolation and purification of intermediates, ensuring high regioselectivity.

Preparation via Diazotization and Halogenation

Diazotization of Amino-Substituted Precursors

An alternative and highly selective method involves converting an amino-substituted methylfluorochlorobenzene into a diazonium salt, which is then reacted with a copper(I) bromide reagent to introduce bromine.

- Diazotization : The amino group is converted to a diazonium salt using sodium nitrite in acidic aqueous medium at low temperatures (typically -5 to 5 °C).

- Bromination : The diazonium salt is reacted with cuprous bromide (CuBr) in hydrobromic acid solution at 20–70 °C for 1–5 hours, leading to substitution of the diazonium group by bromine.

This method provides excellent regioselectivity and high yields, especially useful when direct electrophilic bromination is challenging due to electronic effects.

Reported Example

A patent describes the synthesis of 1-bromo-2-chloro-4-fluorobenzene by diazotizing 2-chloro-4-fluoroaniline followed by reaction with CuBr in hydrobromic acid solution. The reaction proceeds at 30–40 °C for 30 minutes, followed by extraction, washing, drying, and distillation to obtain the product with boiling point 62.0–62.8 °C at 12 mmHg and high purity.

This approach can be adapted to the methyl-substituted analogs by starting from the corresponding amino-methyl-fluoro-chlorobenzene.

| Step | Reagents and Conditions | Notes |

|---|---|---|

| Diazotization | Sodium nitrite, acid, 0 to 5 °C, 0.5–3 hours | Formation of diazonium salt |

| Bromination | Cuprous bromide in 48% hydrobromic acid, 20–70 °C, 1–5 h | Substitution of diazonium by bromine |

| Workup | Ether extraction, washing, drying, distillation | Isolation of pure this compound |

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield & Purity | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Electrophilic Aromatic Substitution | 2-methylfluorobenzene or derivatives | Cl2, Br2 or NCS, NBS, Lewis acids | 0–50 °C, organic solvents | Moderate to high, depends on control | Straightforward, scalable | Regioselectivity challenges |

| Diazotization and Halogenation | 2-amino-4-chloro-5-fluorotoluene | NaNO2, CuBr, HBr | -5 to 70 °C, aqueous acidic medium | High yield and purity (up to 90%) | High regioselectivity, mild conditions | Requires amino precursor synthesis |

Research Findings and Optimization Notes

- The diazotization route offers superior regioselectivity and cleaner product profiles due to the specificity of the diazonium intermediate.

- Electrophilic halogenation requires careful control of stoichiometry and temperature to avoid over-halogenation or substitution at undesired positions.

- Solvent choice impacts reaction kinetics and selectivity; chlorinated solvents are commonly preferred.

- Post-reaction purification typically involves extraction, washing, drying, and distillation or chromatography to isolate the pure compound.

- Use of sulfamic acid to quench excess nitrous acid improves safety and reaction control in diazotization steps.

化学反応の分析

Types of Reactions: 1-Bromo-4-chloro-5-fluoro-2-methylbenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Electrophilic aromatic substitution reactions are common, where reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) are used to introduce new substituents onto the benzene ring.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as nitro derivatives, hydroxylated compounds, and halogenated derivatives.

科学的研究の応用

While specific applications of "1-Bromo-4-chloro-5-fluoro-2-methylbenzene" are not detailed in the provided search results, the information available allows for inferences regarding its potential uses in scientific research:

As an Intermediate in Synthesis

- Agrochemical Production 1-Bromo-4-fluorobenzene, a similar compound, is utilized as an intermediate in the production of agrochemicals . Given the structural similarities, "this compound" may also be useful in creating new agrochemicals.

- Therapeutic Drugs 1-Bromo-4-fluorobenzene also serves as an intermediate in the production of therapeutic drugs . "this compound" could potentially be used in the synthesis of novel pharmaceutical compounds.

- Organic Reactions Related compounds are used in organic reactions, such as the preparation of Grignard reagents . Therefore, "this compound" may have a similar application in various chemical syntheses.

Analytical Chemistry

- Internal Standard 1-Bromo-4-fluorobenzene is used as an internal standard in gas chromatography-mass spectrometry for volatile organic compounds (VOCs) . "this compound" may also function as an internal standard for analytical determinations.

Anti-Candida Activity

- Antifungal Agent A related compound, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, exhibits antifungal activity against Candida species . This suggests that "this compound" or its derivatives might possess similar biological activities, making them potential candidates for antifungal drug development.

Other potential applications

- High Production Volume Chemical 1-Bromo-4-fluorobenzene is considered a high production volume (HPV) chemical in the United States and Europe . It is listed on the U.S. EPA’s Toxic Substances Control Act’s public inventory and is registered with Europe’s Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) program .

作用機序

The mechanism by which 1-bromo-4-chloro-5-fluoro-2-methylbenzene exerts its effects depends on the specific reaction it undergoes. For example, in electrophilic aromatic substitution reactions, the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

類似化合物との比較

Comparison with Structurally Similar Compounds

Physical and Chemical Properties

The table below compares key properties of 1-Bromo-4-chloro-5-fluoro-2-methylbenzene with related halogenated benzene derivatives:

Key Observations :

- Steric Effects: The methyl group in this compound reduces electrophilic substitution reactivity at the ortho position compared to non-methylated analogs like 1-Bromo-3-chloro-5-fluorobenzene .

- Electronic Effects : Fluorine's electron-withdrawing nature in position 5 enhances the compound's stability against nucleophilic attack, a trait shared with 2-Bromo-5-chloro-1,3-difluorobenzene .

- Functionalization Potential: The butenyl substituent in 1-Bromo-5-(but-3-en-1-yl)-4-chloro-2-fluorobenzene allows for Diels-Alder reactions, a feature absent in the target compound .

生物活性

1-Bromo-4-chloro-5-fluoro-2-methylbenzene (C7H5BrClF) is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. The compound's unique structure, characterized by the presence of bromine, chlorine, and fluorine substituents along with a methyl group, contributes to its diverse chemical properties and biological interactions.

- Molecular Formula : C7H5BrClF

- Molecular Weight : 223.47 g/mol

- CAS Number : 1067882-53-4

- Chemical Structure :

Antimicrobial Properties

Research indicates that halogenated compounds, including this compound, exhibit significant antimicrobial activity. A study highlighted that various halogenated derivatives demonstrated effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics or antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It is believed to exert its effects through mechanisms involving the modulation of key proteins associated with cancer progression, such as Mdm2 (murine double minute 2), which negatively regulates the tumor suppressor protein p53. Inhibition of Mdm2 can lead to increased p53 activity, promoting apoptosis in cancer cells .

Case Study : In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, making it a candidate for further pharmacological research .

Toxicological Profile

The toxicological assessment of this compound has revealed important safety considerations. Acute toxicity studies have indicated that the compound can cause significant adverse effects at high doses. For example, an LD50 value was reported at approximately 2,700 mg/kg in rodent models, with symptoms including tremors and weight loss observed at non-lethal doses .

| Toxicity Endpoint | Value | Observation |

|---|---|---|

| LD50 (oral, rat) | 2,700 mg/kg | Tremors, limpness |

| LC50 (inhalation) | 18,000 mg/m³ | Lethargy, tremors |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer cell survival.

- Protein Binding : It has been shown to bind effectively to proteins and nucleic acids, potentially altering their function and leading to changes in gene expression profiles .

- Cell Cycle Modulation : By influencing key regulatory proteins like p53 and Mdm2, the compound can induce cell cycle arrest in cancerous cells.

Q & A

Q. What are the optimal synthetic routes for 1-bromo-4-chloro-5-fluoro-2-methylbenzene, and how can reaction yields be improved?

Methodological Answer: The synthesis of polyhalogenated aromatic compounds like this compound typically involves sequential halogenation and functional group protection. Evidence from analogous compounds (e.g., 1-bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene) suggests using directed ortho-metalation or Ullmann-type coupling to control regioselectivity . Key factors for yield optimization include:

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: Combine analytical techniques to confirm structure and purity:

- NMR spectroscopy : - and -NMR resolve halogen and methyl group positions (e.g., chemical shifts at ~-110 ppm for meta-fluorine) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., CHBrClF: theoretical 223.89 g/mol) with <2 ppm error .

- Melting point analysis : Compare experimental values (e.g., 30–35°C for analogous bromo-chloro-fluorobenzenes) to literature data .

Q. What stability considerations are critical for storing and handling this compound?

Methodological Answer: Polyhalogenated aromatics are sensitive to light and moisture. Storage recommendations include:

- Inert atmosphere : Use argon or nitrogen-filled vials to prevent hydrolysis of C-Br bonds.

- Temperature : Store at –20°C in amber glass to avoid photodegradation.

- Compatibility : Avoid contact with reactive metals (e.g., Mg, Li) to prevent unintended Grignard reactions .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in further functionalization reactions?

Methodological Answer: The methyl group at position 2 and halogens at positions 1, 4, and 5 create steric hindrance and electronic directing effects. For example:

- Electrophilic substitution : The methyl group directs incoming electrophiles to the para position (C-6), while chlorine and fluorine deactivate the ring, requiring strong electrophiles (e.g., NO) .

- Cross-coupling reactions : Suzuki-Miyaura coupling at C-1 (bromine site) is favored due to lower steric hindrance compared to C-4 (chlorine) . Computational modeling (DFT) can predict reactive sites by analyzing LUMO maps and Fukui indices .

Q. What advanced analytical strategies resolve ambiguities in structural elucidation caused by overlapping NMR signals?

Methodological Answer: Overlapping peaks in -NMR (common in polyhalogenated aromatics) require:

- 2D NMR techniques : HSQC and HMBC correlate - couplings to assign quaternary carbons and adjacent substituents .

- Isotopic labeling : Introduce or labels to simplify splitting patterns .

- X-ray crystallography : Resolve absolute configuration for crystalline derivatives (e.g., 4-bromo-1-chloro-3,5-difluorobenzene analogs) .

Q. How can researchers address contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer: Discrepancies often arise from impurities or uncharacterized byproducts. Mitigation strategies include:

- Batch consistency : Use HPLC (≥98% purity) to ensure reproducibility in bioassays .

- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., dehalogenated metabolites) that may interfere with activity .

- Dose-response validation : Replicate studies with orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanism-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。